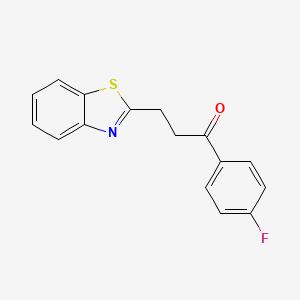![molecular formula C25H18ClFINO4 B14946665 (4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946665.png)
(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The chlorinated, fluorinated, methoxylated, and iodinated phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzyl groups.
Reduction: Reduction reactions could target the oxazole ring or the halogenated phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used to study the effects of halogenated and methoxylated phenyl groups on biological activity.
Medicine
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The specific pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
- 4-((Z)-1-{3-CHLORO-4-[(2-FLUOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of halogenated and methoxylated phenyl groups, which can impart unique biological and chemical properties compared to other oxazole derivatives.
特性
分子式 |
C25H18ClFINO4 |
|---|---|
分子量 |
577.8 g/mol |
IUPAC名 |
(4Z)-4-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H18ClFINO4/c1-14-7-8-16(12-20(14)28)24-29-21(25(30)33-24)10-15-9-18(26)23(22(11-15)31-2)32-13-17-5-3-4-6-19(17)27/h3-12H,13H2,1-2H3/b21-10- |
InChIキー |
WURRGTJYFAEVPT-FBHDLOMBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)/C(=O)O2)I |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)OC)C(=O)O2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)

![1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
![4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B14946599.png)
![2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14946608.png)
![ethyl 2-{[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946614.png)
![4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B14946625.png)

![1-Amino-N-(2-methoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B14946640.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946641.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14946649.png)
![N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14946657.png)
![1-(2-chlorophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14946661.png)
